Norclobazam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176859 | |
| Record name | N-Desmethylclobazam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-55-8 | |
| Record name | Desmethylclobazam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22316-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylclobazam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclobazam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Desmethylclobazam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Desmethylclobazam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4L647O2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | norclobazam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Pharmacological Characterization of Norclobazam
Mechanisms of Action at Neurotransmitter Receptors Norclobazam, like its parent compound Clobazam, exerts its effects by engaging with postsynaptic GABAA receptors within the brainmims.comnih.gov. This interaction ultimately results in the hyperpolarization of neurons, thereby generating an inhibitory signal that diminishes the likelihood of excessive excitatory action potentialsmims.comnih.gov.
GABAergic System Modulation this compound functions as a positive allosteric modulator of GABAA receptorsguidetopharmacology.orguni.lu. This mechanism involves enhancing the inhibitory effects of GABA, the principal inhibitory neurotransmitter in the central nervous system, at these receptorsmims.comnih.gov. GABAA receptors are ligand-gated chloride channels that mediate rapid inhibitory neurotransmissionguidetopharmacology.org. Upon this compound binding, the permeability of the neuronal membrane to chloride ions increases, leading to an influx of chloride ions. This influx results in neuronal hyperpolarization and subsequent stabilization of the neuronal membranenih.gov.
Subunit Selectivity and Binding Kinetics GABAA receptors are complex pentameric structures, assembled from various combinations of alpha (α), beta (β), gamma (γ), delta (δ), epsilon (ε), or rho (ρ) subunitsmims.comnih.gov. The presence of both alpha and beta subunits is a prerequisite for functional GABAA receptors, whereas gamma subunits are essential for benzodiazepine (B76468) bindingmims.comnih.gov. Benzodiazepines, including this compound, bind allosterically to a specific site known as the benzodiazepine binding site, which is situated at the interface between the gamma and alpha subunitsmims.comnih.gov.
Affinity for Specific Alpha (α) Subunits (e.g., α2) this compound exhibits a notable preference in its binding affinity for certain alpha subunits. Research indicates that this compound, along with Clobazam, demonstrates significantly greater binding affinities for GABAA receptor complexes containing the α2 subunit compared to those containing the α1 subunit. This increased affinity for α2 subunits over α1 subunits has been reported in several studiesmims.comnih.gov. The α2-subunit preference is particularly significant as the α2 subunit is believed to mediate anxiolytic and anticonvulsant effects without inducing substantial sedative actions, in contrast to the α1 subunit, which is linked to hypnotic and sedative effects. However, it is important to note that some studies, such as that by Hammer et al., reported only a marginal increase in this compound's binding affinity for α2 subunits compared to α1mims.comnih.gov.
Table 1: Alpha Subunit Affinity and Associated Clinical Effects
| Compound | Alpha Subunit Preference | Associated Clinical Effect |
| This compound | α2 > α1 | Anxiolytic, Anticonvulsant (less sedation) |
| Zolpidem | α1 | Hypnotic/Sedative |
Effects on Phasic versus Tonic Inhibition
This compound, as an active metabolite of clobazam, influences GABAergic neurotransmission by acting as a positive allosteric modulator of GABAA receptors. sinica.edu.tw Research indicates that clobazam, and by extension its active metabolite this compound, primarily interacts with GABAA receptors involved in phasic inhibition. ncpsb.org.cnncpsb.org.cn Phasic inhibition is characterized by transient, rapidly desensitizing GABAergic conductance, mediated by synaptically-localized GABAA receptors that possess a low affinity for GABA. yeastgenome.orggenecards.org In contrast, clobazam does not appear to interact with receptors mediating tonic (long-term) inhibition, which are typically extrasynaptic and exhibit a high affinity for ambient GABA, resulting in a persistent GABAergic conductance. ncpsb.org.cnncpsb.org.cnyeastgenome.orggenecards.org This selective engagement with phasic inhibitory pathways suggests a specific mechanism through which this compound contributes to its pharmacological profile.
Relative Potency and Efficacy at GABAA Receptors
This compound functions as a positive allosteric modulator of GABAA receptors. sinica.edu.twnih.gov Studies comparing its activity with clobazam and other benzodiazepines, such as diazepam and clonazepam, have provided insights into its relative potency and efficacy. At recombinant α3β3γ2 GABAA receptors, this compound and clobazam demonstrate similar potency. sinica.edu.twnih.gov However, this compound exhibits lower efficacy compared to clobazam at these receptors. sinica.edu.twnih.gov
Further detailed investigations into the functional properties of this compound at various human GABAA receptor subtypes (α1β2γ2S, α2β2γ2S, α3β2γ2S, and α5β2γ2S) expressed in Xenopus laevis oocytes have shown that both clobazam and this compound have EC50 values within the 100–300 nM range across these four receptor subtypes. uniprot.orgfrontiersin.org In terms of modulatory efficacy, saturating concentrations of both compounds potentiated GABA EC20-evoked currents through these receptors by 203–270%, which corresponds to 40–54% of the maximum responses elicited by GABA through the respective receptors. uniprot.orgfrontiersin.org In comparison, clonazepam was found to be significantly more potent, ranging from 9- to 19-fold, than both clobazam and this compound at these same receptor subtypes. uniprot.orgfrontiersin.org
Some research indicates that this compound may exhibit similar potency at α1 and α2 GABAA receptors, with some studies suggesting a potentially greater maximal efficacy at α2, hinting at a degree of α2 selectivity. wikipedia.org However, comprehensive studies detailing the subunit dependence of this compound activity at GABAA receptors are currently limited. sinica.edu.twnih.gov this compound has been characterized as a partial agonist at GABAA receptors, interacting allosterically at the α and γ2-subunit interface. windows.net
Table 1: Relative Potency and Efficacy at GABAA Receptor Subtypes (α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S)
| Compound | EC50 Range (nM) | Potentiation of GABA EC20-evoked Currents (%) | Efficacy Relative to Max GABA Response (%) | Relative Potency vs. Clonazepam |
| This compound | 100–300 | 203–270 | 40–54 | 10- to 19-fold less potent |
| Clobazam | 100–300 | 203–270 | 40–54 | 9- to 19-fold less potent |
| Clonazepam | Lower (more potent) | - | - | Reference (1x) |
Investigation of Non-GABAergic Mechanisms
Beyond its direct modulation of GABAA receptors, the pharmacological effects of clobazam and its active metabolite, this compound, have been suggested to extend to the modulation of transporter proteins. ncpsb.org.cnncpsb.org.cn Studies conducted in animal models of temporal lobe epilepsy have demonstrated that clobazam treatment leads to a region-specific increase in the expression of transporters for GABA (GAT3) and glutamate (B1630785) (GLT-1) in the hippocampus. sinica.edu.twncpsb.org.cnnih.govncpsb.org.cncuhk.edu.cn
It is important to note that this alteration in transporter expression may represent an indirect effect resulting from the reduction in seizure activity, as clobazam did not impact transporter levels in control (seizure-free) animals. sinica.edu.twnih.govcuhk.edu.cn While the full impact of these changes on the clinical effectiveness of clobazam and this compound is not yet fully understood, an increase in GLT-1 could potentially contribute to therapeutic benefits by reducing the elevated hippocampal glutamate levels often associated with epileptogenesis in animal models. sinica.edu.twnih.gov
The potential for clobazam to modulate voltage-gated Na+ and Ca2+ channels has been suggested by some authors. sinica.edu.twnih.gov However, existing research has not provided direct evidence demonstrating a direct action of either clobazam or this compound at these specific ion channels. sinica.edu.twnih.gov While certain antiepileptic drugs are known to modulate voltage-gated sodium channels by affecting their inactivation states, and others target voltage-gated calcium channels, direct experimental data specifically for this compound's interaction with these channels remains to be established. nih.govdaneshyari.com An indirect effect observed with clobazam treatment in mouse neurons was a reduced upregulation of L-type high-voltage calcium channels when compared to 1,4-benzodiazepines. ncpsb.org.cn This, however, is not indicative of direct channel modulation by this compound itself.
Iii. Pharmacokinetic Profile of Norclobazam
Absorption and Systemic Exposure Dynamics
Following the oral administration of clobazam, it is rapidly and extensively absorbed from the gastrointestinal tract. pharmgkb.orgnih.govportico.orgchemicalbook.in Norclobazam is subsequently formed through the metabolism of clobazam. pharmgkb.orgnih.gov The time to reach maximum plasma concentration (Tmax) for this compound is notably longer than that of clobazam, ranging from 3 to 56 hours. pharmgkb.orgnih.gov
The Area Under the Curve (AUC) is a key pharmacokinetic parameter that represents the total systemic exposure to a drug over time. Studies have shown that the AUC of this compound is a critical indicator of its presence in the body.
When this compound is administered directly, it results in a significantly higher AUC for this compound compared to when an equivalent dose of clobazam is given. pharmgkb.orgnih.gov Specifically, a single 30mg dose of this compound leads to an approximately 50% greater AUC for this compound than a 30mg dose of clobazam. pharmgkb.orgnih.gov This is expected, as the AUC of this compound following clobazam administration is dependent on the fraction of clobazam that is converted to its active metabolite. pharmgkb.orgnih.gov
Factors that influence the metabolism of clobazam and this compound can significantly impact the AUC. For instance, co-administration with drugs that inhibit the enzymes responsible for their metabolism can lead to increased AUC values. Inhibition of CYP3A4, a key enzyme in clobazam metabolism, can increase the AUC of clobazam by 54%. pharmgkb.orgnih.gov Similarly, inhibition of CYP2C19, the primary enzyme for this compound metabolism, results in a 27% increase in the AUC of clobazam and a significant increase in the AUC of this compound. pharmgkb.orgnih.govportico.org
| Inhibitor | Affected Enzyme | Effect on Clobazam AUC | Effect on this compound AUC |
|---|---|---|---|
| Ketoconazole (CYP3A4 Inhibitor) | CYP3A4 | 54% increase pharmgkb.orgnih.govportico.org | Significant increase nih.gov |
| Omeprazole (B731) (CYP2C19 Inhibitor) | CYP2C19 | No significant change portico.org | 36% increase portico.org |
Distribution Characteristics within Biological Systems
Once formed, this compound is distributed throughout the body. Its distribution is influenced by its ability to bind to plasma proteins and its concentration at steady state.
Due to its longer half-life, this compound takes a considerably longer time to reach a steady-state concentration in the blood compared to clobazam. While clobazam typically reaches a steady state within one week of consistent dosing, this compound can take up to three weeks to achieve this equilibrium. pharmgkb.orgnih.gov At therapeutic doses, the serum concentration of this compound is found to be 3 to 5 times higher than that of clobazam. pharmgkb.orgdrugbank.comnih.gov Interestingly, steady-state concentrations of this compound have been observed to be higher in females than in males. pharmgkb.orgnih.gov
Both clobazam and its active metabolite, this compound, are highly bound to plasma proteins. pharmgkb.orgnih.gov Approximately 89% of this compound in the bloodstream is bound to proteins, primarily albumin, with some binding to α1-acid-glycoprotein also noted. pharmgkb.orgnih.gov The in vitro plasma protein binding of this compound is estimated to be around 70%. drugbank.comnih.gov It is the unbound, or free, fraction of the drug that is able to cross the blood-brain barrier and exert its pharmacological effects. nih.gov
| Compound | Plasma Protein Binding | Primary Binding Protein |
|---|---|---|
| Clobazam | ~90% pharmgkb.orgnih.gov | Albumin pharmgkb.orgnih.gov |
| This compound | ~89% pharmgkb.orgnih.gov (~70% in vitro drugbank.comnih.gov) | Albumin pharmgkb.orgnih.gov |
Biotransformation Pathways and Enzyme Systems
The transformation of clobazam into this compound and the subsequent metabolism of this compound are primarily carried out by a family of enzymes known as cytochrome P450 (CYP).
The formation of this compound from clobazam occurs through a process called N-demethylation. This reaction is predominantly catalyzed by the enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6. pharmgkb.orgnih.govdrugbank.comnih.govaesnet.org Approximately 70% of a clobazam dose is metabolized into this compound. pharmgkb.orgpharmgkb.org
This compound itself is further metabolized, mainly through hydroxylation, to an inactive metabolite called 4'-hydroxy-N-desmethylclobazam. pharmgkb.orgnih.gov The primary enzyme responsible for this step is CYP2C19. pharmgkb.orgnih.govnih.govresearchgate.net CYP2C18 can also play a role in the hydroxylation of this compound. pharmgkb.orgnih.govnih.gov
The activity of these CYP enzymes can be influenced by genetic factors, leading to variations in drug metabolism among individuals. nih.gov Individuals who are poor metabolizers for CYP2C19, for example, will clear this compound more slowly, leading to higher and more prolonged plasma concentrations. nih.govresearchgate.net This can increase the risk of concentration-dependent side effects. nih.govnih.gov
| Metabolic Step | Primary Enzyme | Secondary Enzymes |
|---|---|---|
| Clobazam to this compound (N-demethylation) | CYP3A4 pharmgkb.orgnih.govdrugbank.comnih.govaesnet.org | CYP2C19, CYP2B6 pharmgkb.orgnih.govdrugbank.comnih.govaesnet.org |
| This compound to 4'-hydroxy-N-desmethylclobazam (Hydroxylation) | CYP2C19 pharmgkb.orgnih.govnih.govresearchgate.net | CYP2C18 pharmgkb.orgnih.govnih.gov |
Formation from Parent Compound Metabolism
This compound is the primary active metabolite of Clobazam. pharmgkb.orgnih.govresearchgate.netnih.govontosight.ai Its formation occurs through the N-demethylation of Clobazam in the liver. drugbank.comontosight.ai This reaction is mainly catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2B6. pharmgkb.orgnih.govdrugbank.com Approximately 70% of a Clobazam dose is metabolized into this compound. pharmgkb.orgnih.gov Due to this extensive conversion, this compound concentrations in the plasma are typically 3 to 5 times higher than those of the parent compound, Clobazam, at therapeutic doses. pharmgkb.orgdrugbank.comnih.gov
The formation rate of this compound can be influenced by factors such as age and sex. For instance, the rate of this compound formation has been observed to decrease with age in males, but not in females. pharmgkb.orgnih.gov
Elimination Kinetics and Excretion Routes
The elimination of this compound from the body is characterized by its long half-life and primary excretion through the kidneys.
This compound has a considerably longer elimination half-life than its parent compound, Clobazam. pharmgkb.orgnih.gov The estimated mean elimination half-life of this compound is approximately 71 to 82 hours. pharmgkb.orgnih.govdrugbank.comnih.gov This is in contrast to the half-life of Clobazam, which is around 36 to 42 hours. pharmgkb.orgnih.govnih.gov The long half-life of this compound means that it persists in the body for a significant amount of time, contributing to its sustained clinical effects. pharmgkb.orgnih.gov It can take up to three weeks for this compound to reach a steady-state concentration in the body. nih.gov Interestingly, the half-life of this compound is shorter when it is administered directly compared to when it is formed from Clobazam metabolism, which may be due to the continuous formation from residual Clobazam. pharmgkb.orgnih.gov
The primary route of excretion for this compound and its metabolites is through the kidneys via urine. pharmgkb.orgnih.govresearchgate.netdrugbank.com Following a single oral dose of radiolabeled Clobazam, approximately 82% of the dose is excreted in the urine, with this compound and its metabolites accounting for about 94% of the drug-related components in the urine. drugbank.com A smaller portion, around 11%, is excreted in the feces. drugbank.com This indicates that both renal and, to a lesser extent, biliary excretion play a role in the elimination of this compound. researchgate.netdrugbank.com The process of renal excretion involves glomerular filtration and tubular secretion of water-soluble metabolites. msdmanuals.com Biliary excretion, on the other hand, typically involves compounds with higher molecular weights that are actively transported into the bile. msdmanuals.com
Factors Influencing this compound Pharmacokinetics
Several factors can influence the pharmacokinetic profile of this compound, leading to inter-individual variability in its concentration and effects. These factors include genetic polymorphisms, drug-drug interactions, and patient-specific characteristics.
Genetic Polymorphisms: As previously discussed, genetic variations in the CYP2C19 gene are a major determinant of this compound pharmacokinetics. pharmgkb.orgresearchgate.net Individuals with the poor metabolizer phenotype have significantly higher concentrations of this compound due to reduced clearance. pharmgkb.orgresearchgate.netnih.gov This has led to recommendations for dose adjustments in this population to avoid potential toxicity. pharmgkb.orgnih.gov Polymorphisms in other genes, such as POR (P450 oxidoreductase), may also impact this compound concentrations, although the mechanisms are not yet fully understood. pharmgkb.orgnih.gov
Drug-Drug Interactions: Co-administration of other drugs can alter this compound levels by affecting the activity of metabolizing enzymes. nih.gov
CYP2C19 Inhibitors: Strong inhibitors of CYP2C19, such as omeprazole and cannabidiol (B1668261), can significantly increase this compound plasma concentrations by blocking its primary metabolic pathway. pharmgkb.orgnih.govmdpi.com
CYP3A4 Inducers: Drugs that induce CYP3A4, such as phenobarbital (B1680315) and carbamazepine (B1668303), can decrease the concentration of the parent drug Clobazam, which may indirectly affect this compound levels. pharmgkb.orgtestcatalog.org
CYP3A4 Inhibitors: Conversely, inhibitors of CYP3A4 can increase Clobazam's area under the curve (AUC), leading to potentially higher formation of this compound. pharmgkb.orgnih.gov
Patient Characteristics:
Age and Sex: The rate of this compound formation has been shown to decrease with age in males. pharmgkb.orgnih.gov Additionally, steady-state concentrations of this compound have been found to be higher in females than in males. nih.gov
Hepatic and Renal Impairment: Since this compound is extensively metabolized in the liver and excreted by the kidneys, any impairment in the function of these organs can affect its pharmacokinetics. pharmgkb.orgnih.govmayocliniclabs.com Hepatic impairment, in particular, can affect the elimination of this compound. pharmgkb.orgnih.gov
Diet: A ketogenic diet has been observed in a case study to decrease serum concentrations of Clobazam, potentially by increasing cytochrome P450 enzyme activity. nih.gov While the direct impact on this compound was not specified, this suggests diet can be a contributing factor.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Source |
|---|---|---|
| Half-Life | 71-82 hours | pharmgkb.orgnih.govdrugbank.comnih.gov |
| Time to Steady State | Up to 3 weeks | nih.gov |
| Primary Metabolizing Enzyme | CYP2C19 | pharmgkb.orgnih.govresearchgate.netnih.govnih.gov |
| Primary Route of Excretion | Renal (Urine) | pharmgkb.orgnih.govresearchgate.netdrugbank.com |
Factors Influencing this compound Pharmacokinetics
| Factor | Effect on this compound Levels | Mechanism | Source |
|---|---|---|---|
| CYP2C19 Poor Metabolizer Phenotype | Increase | Decreased metabolic clearance | pharmgkb.orgresearchgate.netnih.gov |
| CYP2C19 Inhibitors (e.g., omeprazole) | Increase | Inhibition of metabolic clearance | pharmgkb.orgnih.gov |
| CYP3A4 Inducers (e.g., carbamazepine) | Potential Decrease | Increased metabolism of parent compound (Clobazam) | pharmgkb.orgtestcatalog.org |
| Female Sex | Higher steady-state concentrations | Not fully elucidated | nih.gov |
| Hepatic Impairment | Potential Increase | Decreased elimination | pharmgkb.orgnih.gov |
Genetic Polymorphisms and Metabolic Phenotypes
Genetic variations in enzymes responsible for drug metabolism can lead to distinct metabolic phenotypes, significantly altering the plasma concentrations and clearance of this compound.
The cytochrome P450 enzyme CYP2C19 is the principal enzyme involved in the metabolism of this compound to its inactive metabolite, 4'-hydroxy-N-desmethylclobazam. pharmgkb.orgnih.gov Genetic polymorphisms in the CYP2C19 gene result in different enzyme activity levels, categorized into poor, intermediate, and extensive metabolizer phenotypes. pharmgkb.org
Poor Metabolizers (PMs): Individuals who carry two non-functional CYP2C19 alleles (e.g., 2/2, 2/3) are classified as poor metabolizers. pharmgkb.org In these patients, the clearance of this compound is dramatically reduced, by as much as 85%, leading to prolonged persistence of the metabolite in the body. nih.gov Consequently, PMs exhibit significantly higher serum concentrations of this compound, which can be up to 5- to 7-fold higher than those observed in extensive metabolizers. pharmgkb.orgnih.gov In some cases, this compound concentrations in PMs can be as much as 30-times higher than the parent compound, clobazam. nih.gov This impaired clearance can also dramatically extend the half-life of this compound; in one case report of a PM with a 2/3 genotype, the calculated terminal half-life was approximately 770 hours. nih.gov The elevated exposure to this compound in PMs has been associated with an enhanced clinical response in some epilepsy patients. pharmgkb.org
Intermediate Metabolizers (IMs): Patients who are heterozygous, carrying one functional and one non-functional allele (e.g., 1/2, 1/3), are known as intermediate metabolizers. pharmgkb.org They display pharmacokinetic parameters that are between those of poor and extensive metabolizers. pharmgkb.org Studies have shown that IMs, along with PMs, may experience a greater clinical response to clobazam treatment compared to extensive metabolizers. pharmgkb.org
Extensive Metabolizers (EMs): Individuals with two functional wild-type alleles (e.g., 1/1) are extensive (or normal) metabolizers and have normal CYP2C19 enzyme activity. pharmgkb.orgnih.gov They metabolize this compound more efficiently, resulting in lower steady-state concentrations compared to IMs and PMs. pharmgkb.org Research has indicated that there is a lack of investigation into the effects of ultrarapid or rapid metabolizer phenotypes (associated with the CYP2C1917 allele) on this compound pharmacokinetics. pharmgkb.org
The significant impact of CYP2C19 genotype on this compound levels is highlighted by the gene-dose effect, where the number of mutated alleles directly correlates with the degree of elevation in this compound concentration ratios. researchgate.net
| CYP2C19 Phenotype | Genotype Examples | Impact on this compound Pharmacokinetics |
| Poor Metabolizer (PM) | 2/2, 2/3 | Significantly reduced clearance (up to 85%); 5- to 7-fold higher plasma concentrations; prolonged half-life. pharmgkb.orgnih.gov |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | Intermediate clearance and plasma concentrations between PMs and EMs. pharmgkb.org |
| Extensive Metabolizer (EM) | 1/1 | Normal clearance and lower steady-state plasma concentrations. pharmgkb.org |
Beyond CYP2C19, other genetic polymorphisms can influence the pharmacokinetics of clobazam and its metabolite, this compound. Research has identified the P450 oxidoreductase (POR) gene as another potential contributor. Specifically, the POR28 TT genotype has been associated with altered pharmacokinetics. pharmgkb.org
A study by Saruwatari et al. found that individuals with the POR28 TT genotype had a 30% reduction in the serum concentrations of both clobazam and this compound. pharmgkb.orgnih.gov This was accompanied by a 44% increase in the oral clearance rate of the parent drug, clobazam. pharmgkb.orgnih.gov While the POR28 genotype did not appear to affect the clearance of this compound directly, its impact on clobazam clearance influences the amount of parent drug available for metabolism into this compound. researchgate.net The precise mechanism underlying these effects is not yet fully understood. pharmgkb.orgnih.gov
| Genetic Variant | Genotype | Impact on this compound Pharmacokinetics |
| P450 Oxidoreductase (POR) | POR28 TT | Associated with a 30% reduction in serum this compound concentrations. pharmgkb.orgnih.gov |
Physiological Variables
Physiological factors such as age and sex can introduce variability into the pharmacokinetic profile of this compound.
| Physiological Variable | Finding |
| Age | The rate of this compound formation decreases with age in males, but not in females. pharmgkb.org |
| Sex | Steady-state concentrations of this compound are higher in females than in males. pharmgkb.org |
Organ System Impairment (e.g., Hepatic Function)
As the liver is the primary site of clobazam metabolism, any impairment in hepatic function can affect the pharmacokinetic profile of this compound. There is evidence suggesting that hepatic impairment can particularly affect the elimination of this compound. pharmgkb.orgnih.gov One study noted that the time to reach maximum concentration (Tmax) of this compound was prolonged in patients with liver disease, suggesting that the demethylation of clobazam was altered. fda.gov However, other population pharmacokinetic analyses have reported that hepatic dysfunction had no significant effect on the disposition of N-desmethylclobazam. aesnet.org Due to the conflicting evidence and the critical role of the liver in metabolism, the potential for altered this compound pharmacokinetics in patients with hepatic impairment remains an important consideration. pharmgkb.orgnih.govfda.gov
Iv. Preclinical Research and Animal Model Studies of Norclobazam
In Vitro Studies of Receptor Interactions
In vitro studies have been fundamental in characterizing the mechanism of action of norclobazam at the molecular level. These investigations typically utilize recombinant receptor systems and neuronal preparations to analyze the compound's effect on receptor function. nih.govdovepress.comaissmscop.comfda.gov
The principal mechanism of action for this compound, like other benzodiazepines, is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. nih.govdovepress.com Studies using recombinant receptor expression systems, such as genetically engineered cell lines or Xenopus laevis oocytes that express specific human GABA-A receptor subtypes, have allowed for a detailed characterization of this compound's functional properties. researchgate.netopenaccessjournals.combiopharminternational.com
In one key study, the functional properties of this compound were characterized at human GABA-A receptor subtypes α1β2γ2S, α2β2γ2S, α3β2γ2S, α5β2γ2S, and α6β2δ expressed in Xenopus laevis oocytes using two-electrode voltage-clamp electrophysiology. researchgate.net These experiments revealed that this compound potentiates GABA-evoked currents in a concentration-dependent manner. researchgate.net
Comparisons with its parent compound, clobazam, at recombinant α3β3γ2 receptors—an isoform significant in the developing brain—showed that this compound had a similar potency. nih.gov However, its efficacy was lower than that of clobazam. nih.govdovepress.com This characteristic as a partial agonist at modulatory sites has led to suggestions that it might be associated with a more favorable side effect profile, such as reduced development of tolerance, as observed in one mouse seizure model. dovepress.com Further investigation at α1β2γ2S, α2β2γ2S, and α5β2γ2S subtypes showed that this compound acted as a non-selective modulator, similar to clobazam and clonazepam, suggesting that clinical differences may arise from factors other than receptor subtype selectivity. researchgate.net
Table 1: Functional Properties of this compound at Human GABA-A Receptor Subtypes
| Receptor Subtype | This compound Potency (EC₅₀) | This compound Efficacy (Iₘₐₓ) | Comparison to Clobazam | Reference |
|---|---|---|---|---|
| α1β2γ2S | Similar to other subtypes | Not significantly different | Similar potency | researchgate.net |
| α2β2γ2S | Similar to other subtypes | Not significantly different | Similar potency | researchgate.net |
| α3β2γ2S | Similar to other subtypes | Not significantly different | Similar potency, lower efficacy | nih.govresearchgate.net |
| α5β2γ2S | Similar to other subtypes | Not significantly different | Similar potency | researchgate.net |
Studies utilizing neuronal preparations have corroborated the findings from recombinant systems, confirming that this compound functions as a positive allosteric modulator of native GABA-A receptors. nih.govdovepress.com While many studies focus on the parent compound clobazam, the data indicates that this compound shares the same fundamental mechanism. nih.gov For instance, clobazam has been shown to directly enhance GABA-induced responses in cultured cortical and cerebellar neurons and to slow the decay of miniature inhibitory post-synaptic currents in brain slices from the rat hippocampus. nih.gov Given that this compound is the primary active metabolite, it is a key mediator of these effects on neuronal tissue. nih.govdovepress.com
In Vivo Efficacy Studies in Seizure and Epilepsy Models
This compound has demonstrated direct anticonvulsant activity in a variety of animal models of seizures and epilepsy. nih.govdovepress.com The use of animal models is a critical step in preclinical research, providing a bridge between in vitro findings and clinical application. aissmscop.com These models are broadly categorized into acute, chronic, and genetic models, each representing different aspects of human epilepsy. nih.govdovepress.combiorxiv.org
Acute seizure models involve inducing seizures in otherwise healthy animals to test the immediate efficacy of a potential anticonvulsant. elifesciences.org Common models include the maximal electroshock (MES) test, which is considered predictive for efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test. mdpi.comfrontiersin.org Another well-established acute model is the 6-Hz psychomotor seizure model. mdpi.comfrontiersin.org Clobazam, the parent drug of this compound, has shown effectiveness in several of these acute seizure models. dovepress.comresearchgate.net As an active metabolite with demonstrated anticonvulsant properties, this compound is a significant contributor to this efficacy profile. nih.govdovepress.com
Chronic epilepsy models are developed to mimic the long-term nature of epilepsy, including the occurrence of spontaneous recurrent seizures. elifesciences.org The kindling model, particularly amygdala kindling in rats, is a widely used model relevant to temporal lobe epilepsy, the most common form in adults. frontiersin.orgnih.gov In these models, repeated application of an initially subconvulsive stimulus leads to progressively more severe seizures. nih.gov Clobazam has proven effective in chronic seizure models, and its active metabolite this compound is understood to be a key player in this sustained anticonvulsant effect. nih.govdovepress.com
Genetic animal models possess inherent mutations that predispose them to spontaneous or easily triggered seizures, making them valuable for studying inherited forms of epilepsy. nih.govfrontiersin.org Examples include audiogenic seizure-susceptible mice (like the DBA/2 strain), the Genetically Epilepsy-Prone Rat (GEPR), and mice with specific gene knockouts relevant to human epilepsy syndromes, such as the Scn1a+/- mouse model of Dravet syndrome. nih.govresearchgate.net Clobazam has demonstrated effectiveness in various genetic epilepsy models, and in one model of inherited epilepsy, it was found to be particularly effective. dovepress.comjax.org The combination of clobazam and cannabidiol (B1668261) showed greater anticonvulsant efficacy in the Scn1a+/- mouse model, a setting where this compound levels are known to be impacted. researchgate.net These findings underscore the role of this compound in mediating therapeutic effects in epilepsies with a genetic basis. dovepress.com
Table 2: Overview of Animal Models Relevant to this compound Efficacy
| Model Category | Specific Model Examples | Type of Seizure/Epilepsy Modeled | Relevance of this compound | Reference |
|---|---|---|---|---|
| Acute Seizure Models | Maximal Electroshock (MES), Pentylenetetrazole (PTZ), 6-Hz Test | Generalized Tonic-Clonic, Partial Seizures | Contributes to the efficacy of the parent drug, Clobazam. | dovepress.commdpi.comfrontiersin.orgresearchgate.net |
| Chronic Epilepsy Models | Amygdala Kindling | Temporal Lobe Epilepsy, Acquired Epilepsy | Contributes to the efficacy of the parent drug, Clobazam. | nih.govdovepress.comfrontiersin.orgnih.gov |
| Genetic Epilepsy Models | Scn1a+/- mouse, EL/Suz mouse | Dravet Syndrome, Inherited Complex Epilepsy | Contributes to the efficacy of the parent drug, Clobazam. | dovepress.comresearchgate.netjax.org |
Neurobiological Effects in Preclinical Models
Preclinical investigations using animal models have been crucial in elucidating the neurobiological mechanisms that underlie the pharmacological effects of this compound, the primary active metabolite of clobazam. These studies have explored its impact on neurochemical systems and its comparative physiological effects relative to other benzodiazepines.
Research into the effects of clobazam administration, which leads to the systemic presence of this compound, has revealed influences on the expression of key neurotransmitter transporters in the brain. researchgate.netebi.ac.ukresearchgate.net In an animal model of temporal lobe epilepsy, treatment with clobazam resulted in a region-specific increase in the expression of the GABA transporter GAT3 and the glutamate (B1630785) transporter GLT-1. researchgate.netdovepress.comharvard.edu Specifically, studies in rats with chronic, spontaneous recurrent seizures showed that clobazam treatment was associated with an upregulation of GAT3 and an increase in GLT-1 production in the hippocampus. researchgate.net
This alteration in transporter expression is thought to contribute to the anticonvulsant profile of the therapy. researchgate.net An increase in GLT-1 could potentially lower the high levels of hippocampal glutamate associated with epileptogenesis in animal models. dovepress.comharvard.edu However, it has been noted that this effect might be an indirect consequence of the reduction in seizure activity, as clobazam did not alter the levels of these transporters in control animals without seizures. researchgate.netdovepress.comharvard.edu
Research Findings on Clobazam's Effect on Neurotransmitter Transporter Expression in a Rat Model of Chronic Seizures
| Transporter | Effect | Brain Region | Model | Citation |
|---|---|---|---|---|
| GAT3 (GABA Transporter 3) | Upregulated | Contra-lateral Hippocampus | Rats with chronic, recurrent seizures | researchgate.net |
| GLT-1 (Glutamate Transporter 1) | Increased Production | Contra-lateral Hippocampus | Rats with chronic, recurrent seizures | researchgate.net |
Comparative studies have been conducted to understand the unique neurophysiological profile of this compound relative to its parent compound, clobazam, and other structurally distinct benzodiazepines like diazepam and clonazepam. nih.gov These investigations often utilize recombinant GABA-A receptors to precisely measure the potency and efficacy of these compounds. dovepress.comnih.gov
One study directly compared the modulatory activity of these benzodiazepines on recombinant α3β3γ2L GABA-A receptors. nih.gov The findings indicated that the 1,5-benzodiazepines, this compound and clobazam, exhibited lower potency compared to the 1,4-benzodiazepines, diazepam and clonazepam. nih.gov While this compound and clobazam had similar potencies to each other, their efficacies were markedly different. nih.gov this compound demonstrated substantially lower efficacy—measured as the maximum potentiation of the GABA response—compared to clobazam. nih.gov In fact, the efficacy of this compound was found to be similar to that of clonazepam, whereas clobazam's efficacy was comparable to that of diazepam at these specific receptors. nih.gov
This lower efficacy of this compound has been suggested as a potential reason for some of its distinct pharmacological properties. dovepress.comharvard.edu For instance, in a mouse seizure model, this compound was associated with a reduced development of tolerance compared to clobazam, an effect that could be linked to differences in efficacy. dovepress.comharvard.edunih.gov These preclinical neurophysiological data suggest that this compound acts as a partial agonist at GABA-A receptors, distinguishing its profile from full agonists like diazepam. dovepress.comharvard.edu
Comparative Activity of this compound and Other Benzodiazepines at Recombinant α3β3γ2L GABA-A Receptors
| Compound | Class | Potency (EC₅₀, nM) | Efficacy (Max. Potentiation, %) | Citation |
|---|---|---|---|---|
| This compound | 1,5-Benzodiazepine | 554.7 ± 209.2 | 270.5 ± 24.8 | nih.gov |
| Clobazam | 1,5-Benzodiazepine | 493.0 ± 63.2 | 487.3 ± 38.7 | nih.gov |
| Diazepam | 1,4-Benzodiazepine | Higher Potency | Greater Efficacy than Clonazepam | nih.gov |
| Clonazepam | 1,4-Benzodiazepine | Higher Potency | Lower Efficacy than Diazepam | nih.gov |
*Specific values for Diazepam and Clonazepam were not provided in the summary data but were described comparatively. The 1,4-benzodiazepines were reported to have the highest potency. nih.gov
V. Clinical Investigations and Therapeutic Utility of Norclobazam
Contribution to Antiepileptic Efficacy
Norclobazam exerts its antiepileptic effects by binding to postsynaptic GABAA receptors in the brain, leading to neuronal hyperpolarization and an inhibitory signal that reduces the likelihood of seizures. pharmgkb.orgnih.gov
Clinical investigations have indicated a correlation between the degree of seizure control in epilepsy patients and the blood levels of this compound, rather than clobazam itself. dovepress.comtandfonline.com This suggests that this compound is a key mediator of the anticonvulsant effects. In a study involving 110 epilepsy patients, individuals with intermediate metabolizer (IM) and poor metabolizer (PM) CYP2C19 phenotypes, who tend to have higher this compound concentrations, showed a greater clinical response, including a higher rate of becoming seizure-free, compared to normal metabolizers (NMs). pharmgkb.orgnih.gov For instance, 23.8% of IMs and 21.7% of PMs achieved seizure freedom, in contrast to 8.1% of NMs. pharmgkb.orgnih.gov
| CYP2C19 Phenotype | Percentage Seizure-Free (Seo et al. Study) |
| Intermediate Metabolizers (IMs) | 23.8% |
| Poor Metabolizers (PMs) | 21.7% |
| Normal Metabolizers (NMs) | 8.1% |
This compound has demonstrated direct anticonvulsant activity in animal models of epilepsy and in patients with refractory epilepsy. dovepress.comtandfonline.com Clobazam, which metabolizes into this compound, is frequently used as an adjunctive agent for refractory seizures. researchgate.netnih.gov In a study of 90 children with drug-resistant epilepsy, clobazam as an add-on therapy resulted in 10 patients becoming seizure-free, with 33 experiencing a decrease in seizure frequency. nih.govcapes.gov.br Cochrane review findings suggest that clobazam reduces seizure frequency for individuals with drug-resistant focal epilepsy. cochrane.org Approximately 15% of patients in clinical trials achieved seizure freedom when taking clobazam as an add-on therapy for drug-resistant epilepsy, compared to 0% with placebo. cochrane.org Furthermore, two studies reported that over 50% of patients achieved a 50% or greater reduction in seizure frequency when clobazam was added to their regimen for drug-resistant epilepsy. cochrane.org
| Outcome (Drug-Refractory Epilepsy) | Clobazam (Add-on) | Placebo |
| Patients with ≥50% Seizure Reduction | >50% cochrane.org | N/A |
| Seizure-Free Patients | ~15% cochrane.org | 0% cochrane.org |
Clobazam's only labeled indication in the United States is for the treatment of Lennox-Gastaut Syndrome (LGS) in patients aged two years and older, where this compound is a significant contributor to its efficacy. pharmgkb.orgnih.gov Clinical trials have shown that the addition of clobazam can improve outcomes for LGS patients, with particular efficacy noted for drop seizures. dovepress.comdovepress.com A review of 20 studies involving over 300 LGS patients indicated a cumulative reduction of more than 50% in seizure frequency for 56.3% of those enrolled. dovepress.com In specific studies, a mean decrease in total seizure frequency of 34.8% (low dose), 45.3% (medium dose), and 65.3% (high dose) was observed with clobazam, whereas placebo showed only a 9.3% decrease. dovepress.com Long-term data suggest that between 62% and 69% of patients achieved at least a 75% reduction in weekly drop seizures over a five-year period, with 50%–65% achieving similar reductions in total seizure activity. dovepress.com Seizure freedom was achieved in 32% for drop seizures only and 18% for total seizures. dovepress.com
| Seizure Type | Seizure Reduction (Clobazam) | Seizure Freedom (Clobazam) |
| Drop Seizures (DS) | 62-69% (≥75% reduction over 5 years) dovepress.com | 32% (DS only) dovepress.com |
| Total Seizures | 50-65% (≥75% reduction over 5 years) dovepress.com | 18% (total seizures) dovepress.com |
Comparative Clinical Pharmacology
This compound is the major circulating active metabolite of clobazam, formed by N-demethylation primarily catalyzed by CYP3A4, with minor contributions from CYP2C19 and CYP2B6. pharmgkb.orgnih.govresearchgate.netdrugbank.com At therapeutic doses, plasma concentrations of this compound are typically 3-5 times higher than those of the parent compound. pharmgkb.orgnih.govnih.govdrugbank.com Its significantly longer half-life (71-82 hours) compared to clobazam (36-42 hours) means it persists in the body for a longer duration, contributing substantially to the sustained therapeutic effect of clobazam. pharmgkb.orgnih.govnih.govmims.comdrugbank.com This persistence, coupled with its antiepileptic activity, suggests that this compound confers much of clobazam's clinical effect. pharmgkb.orgnih.gov
Vi. Drug Drug Interaction Research Involving Norclobazam
Metabolic Enzyme Inhibition and Induction
The metabolism of norclobazam is principally mediated by the cytochrome P450 (CYP) enzyme system, with CYP2C19 playing a major role and CYP3A4 contributing to a lesser extent. pharmgkb.orgpharmgkb.org Consequently, co-administration of drugs that inhibit or induce these enzymes can significantly alter this compound plasma concentrations.
Interactions with CYP2C19 Inhibitors
Inhibitors of CYP2C19 can lead to a significant increase in this compound levels, potentially increasing the risk of adverse effects. nih.gov This is particularly relevant for patients who are CYP2C19 poor metabolizers, as they already exhibit higher baseline concentrations of this compound. pharmgkb.orgnih.gov
A number of drugs have been identified as CYP2C19 inhibitors that can interact with this compound. These include:
Omeprazole (B731): A strong CYP2C19 inhibitor, omeprazole has been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) of this compound by 36% and 15%, respectively. portico.orgresearchgate.netnih.gov This interaction does not significantly affect the pharmacokinetics of the parent drug, clobazam. portico.orgresearchgate.netnih.gov
Etravirine: This CYP3A4 inducer and CYP2C19 inhibitor can increase plasma concentrations of this compound. pharmgkb.orgnih.gov
Cannabidiol (B1668261) (CBD): Co-administration of CBD with clobazam can lead to a significant, 3.4- to 5-fold increase in the plasma concentration of this compound. researchgate.netnih.gov This is attributed to CBD's inhibition of CYP2C19. maplespub.com This interaction may contribute to both the enhanced antiseizure effects and the increased incidence of adverse effects, such as somnolence, observed when these drugs are used together. researchgate.netmaplespub.comcaldic.com
Stiripentol (B1682491): This antiepileptic drug is a potent inhibitor of both CYP3A4 and CYP2C19. mhmedical.commedscape.com When co-administered with clobazam, stiripentol can cause a two-fold increase in clobazam levels and a five- to seven-fold increase in this compound concentrations. mhmedical.comdovepress.com This significant interaction is thought to contribute to the enhanced efficacy of the combination therapy in Dravet syndrome. mhmedical.comfda.gov
Other CYP2C19 Inhibitors: Other medications known to inhibit CYP2C19 and therefore potentially increase this compound levels include diltiazem, ketoconazole, oxcarbazepine, ritonavir, cenobamate, and verapamil. nih.gov
Table 1: Effects of CYP2C19 Inhibitors on this compound Pharmacokinetics
| Interacting Drug | Effect on this compound | Mechanism of Interaction |
|---|---|---|
| Omeprazole | Increased AUC by 36% and Cmax by 15% portico.orgresearchgate.netnih.gov | Inhibition of CYP2C19 portico.orgresearchgate.netnih.gov |
| Etravirine | Increased plasma concentrations pharmgkb.orgnih.gov | Inhibition of CYP2C19 pharmgkb.orgnih.gov |
| Cannabidiol | 3.4- to 5-fold increase in plasma concentration researchgate.netnih.gov | Inhibition of CYP2C19 maplespub.com |
| Stiripentol | 5- to 7-fold increase in plasma concentration mhmedical.comdovepress.com | Inhibition of CYP2C19 and CYP3A4 mhmedical.commedscape.com |
Interactions with CYP3A4 Modulators
While CYP2C19 is the primary enzyme responsible for this compound metabolism, CYP3A4 is also involved, particularly in the conversion of clobazam to this compound. pharmgkb.orgpharmgkb.org Therefore, drugs that modulate CYP3A4 activity can also influence this compound levels.
CYP3A4 Inducers: Drugs that induce CYP3A4, such as carbamazepine (B1668303) and phenytoin (B1677684), can increase the conversion of clobazam to this compound, leading to a higher N-desmethylclobazam/clobazam ratio. nih.gov
Pharmacodynamic Interactions with Concomitant Medications
Pharmacodynamic interactions occur when two drugs have additive or synergistic effects on the body. For this compound, these interactions are most significant when it is co-administered with other central nervous system (CNS) depressants, including other antiepileptic drugs.
Co-administration with Other Antiepileptic Drugs
The co-administration of this compound with other antiepileptic drugs (AEDs) can lead to complex interactions, affecting both efficacy and tolerability.
Lamotrigine (B1674446) and Valproic Acid: Studies have shown that clobazam does not significantly affect the exposure of lamotrigine or valproic acid. researchgate.netnih.govku.edu However, one study in children suggested that the apparent clearance of valproic acid may be reduced in the presence of clobazam. nih.gov
Phenobarbital (B1680315): Co-administration of phenobarbital can decrease the serum concentrations of clobazam. testcatalog.orgmayocliniclabs.com There is also a potential for additive CNS depressant effects, leading to increased dizziness, drowsiness, and confusion. drugs.com
Phenytoin: The interaction with phenytoin is complex. Co-administration of phenytoin can increase serum concentrations of this compound. nih.gov Conversely, the addition of clobazam to phenytoin therapy can lead to phenytoin intoxication, likely due to interference with its hepatic degradation. neurology.orgnih.govresearchgate.net
Zonisamide and Carbamazepine: Co-administration of carbamazepine can result in decreased clobazam concentrations. testcatalog.orgmayocliniclabs.com However, it can also increase the N-desmethylclobazam/clobazam ratio by inducing CYP3A4. nih.gov
Table 2: Pharmacodynamic and Pharmacokinetic Interactions of this compound with Other Antiepileptic Drugs
| Antiepileptic Drug | Interaction with this compound/Clobazam |
|---|---|
| Lamotrigine | No significant effect on lamotrigine exposure. researchgate.netnih.gov |
| Valproic Acid | No significant effect on valproic acid exposure in adults. researchgate.netnih.govku.edu Possible reduced clearance in children. nih.gov |
| Phenobarbital | Decreased clobazam concentrations. testcatalog.orgmayocliniclabs.com Additive CNS depression. drugs.com |
| Phenytoin | Increased this compound concentrations. nih.gov Clobazam can cause phenytoin toxicity. neurology.orgnih.govresearchgate.net |
Interactions with Central Nervous System Depressants
As a benzodiazepine (B76468) metabolite, this compound has CNS depressant effects. When combined with other CNS depressants, such as alcohol, opioids, and other sedatives, there is an increased risk of additive effects like sedation, drowsiness, and impaired motor coordination. medscape.comdrugs.comdrugbank.comnih.gov
Vii. Mechanistic Investigations of Norclobazam Associated Adverse Events
Relationship between Plasma Concentrations and Adverse Event Manifestation
The plasma concentration of norclobazam is a critical determinant in the emergence of adverse events. Due to its long elimination half-life (approximately 59 to 82 hours), this compound accumulates in the body, with steady-state concentrations reaching 3 to 8 times higher than those of clobazam during chronic therapy. nih.govresearchgate.netpharmgkb.orgnih.govresearchgate.netaesnet.org This significant accumulation means that the clinical effects, both therapeutic and adverse, are largely attributable to this compound. nih.govnih.gov
A direct correlation exists between elevated plasma levels of this compound and the incidence of adverse effects such as sedation, somnolence, and ataxia. pharmgkb.orgnih.gov This relationship is particularly pronounced in individuals with specific genetic polymorphisms affecting drug metabolism. This compound is primarily metabolized by the cytochrome P450 enzyme CYP2C19. nih.govpharmgkb.org Individuals classified as "poor metabolizers" for CYP2C19 exhibit significantly higher plasma concentrations of this compound compared to normal metabolizers. nih.govpharmgkb.org This reduced clearance capacity increases their susceptibility to this compound toxicity, which can manifest as severe somnolence and central nervous system (CNS) depression. pharmgkb.orgnih.gov
Furthermore, drug-drug interactions can elevate this compound levels, precipitating adverse events. For instance, co-administration with stiripentol (B1682491), an inhibitor of CYP2C19 and CYP3A4, has been reported to cause a five-fold increase in this compound plasma levels, leading to adverse reactions like drowsiness and hypotonia. medsafe.govt.nz Similarly, the use of cannabidiol (B1668261) (CBD) alongside clobazam can lead to increased serum levels of this compound, which may contribute to a higher incidence of somnolence. caldic.com
The following table summarizes the pharmacokinetic parameters of this compound, highlighting its persistence in the body which contributes to its dose- and concentration-dependent adverse effects.
| Pharmacokinetic Parameter | Value | Reference |
| Elimination Half-Life | 59 - 82 hours | researchgate.netpharmgkb.orgnih.govaesnet.orgresearchgate.net |
| Steady-State Concentration (relative to Clobazam) | 3-8 times higher | nih.govpharmgkb.orgresearchgate.netaesnet.org |
| Primary Metabolizing Enzyme | CYP2C19 | nih.govpharmgkb.org |
Neurobiological Underpinnings of Sedation and Central Nervous System Depression
The sedative and CNS depressant effects of this compound are a direct consequence of its mechanism of action as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. pharmgkb.orgdrugbank.comtandfonline.com GABA is the primary inhibitory neurotransmitter in the central nervous system. medicalnewstoday.com By binding to the benzodiazepine (B76468) site on the GABA-A receptor, this compound enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. drugbank.comwikipedia.org This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a generalized depressant effect on the CNS. pharmgkb.orgdrugbank.com
Examination of Behavioral Aberrations and Ataxia Mechanisms
Behavioral aberrations and ataxia are known adverse effects associated with this compound, stemming from its action on the central nervous system. Ataxia, characterized by a lack of voluntary coordination of muscle movements, can manifest as unsteadiness and gait impairment. hres.camedscape.comnih.gov These effects are dose-related and are linked to the generalized CNS depression induced by this compound's potentiation of GABAergic inhibition. medscape.comnih.gov The cerebellum, a key brain region for motor control and coordination, is rich in GABA-A receptors, making it particularly susceptible to the effects of benzodiazepines like this compound.
Clinical trial data has documented ataxia as a common adverse reaction. fda.govfda.gov Patients with higher plasma concentrations of this compound, such as CYP2C19 poor metabolizers, are at an increased risk of developing ataxia. pharmgkb.orgnih.gov Behavioral changes, including agitation, irritability, and aggression, have also been reported. fda.govfda.gov While the precise mechanisms for these paradoxical reactions are not fully elucidated, they are thought to involve complex interactions within neural circuits beyond simple sedation.
The following table presents adverse events, including ataxia and behavioral changes, reported in clinical trials involving clobazam, where this compound is the major active metabolite.
| Adverse Reaction | Percentage of Patients | Reference |
| Ataxia | 12% - 27% | fda.govfda.gov |
| Agitation | 27% | fda.govfda.gov |
| Aggression | up to 4.6% | europa.eu |
| Insomnia | 12% | fda.gov |
| Irritability | - | medsafe.govt.nzmedscape.com |
Allergic and Cutaneous Reactions (e.g., Stevens-Johnson Syndrome, Toxic Epidermal Necrolysis) in Combination Therapy
Although considered rare, severe and potentially life-threatening cutaneous reactions, including Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), have been reported in patients taking clobazam. wikipedia.orgmedscape.comfda.govepilepsy.com SJS and TEN are severe mucocutaneous adverse reactions characterized by extensive necrosis and detachment of the epidermis. nih.govmsjonline.org The FDA has issued a warning regarding this risk, noting that these reactions can occur at any time but are more likely within the first eight weeks of treatment. medscape.comfda.govepilepsy.com
The risk of SJS and TEN appears to be significantly elevated when clobazam is used in combination with other antiepileptic drugs (AEDs) that are also known to be associated with these severe cutaneous adverse reactions. pharmgkb.orgmedscape.com An analysis of a Japanese pharmacovigilance database identified several AED combinations that increased the signals for TEN, including clobazam-gabapentin, clobazam-clonazepam, and clobazam-valproic acid. nih.gov Case reports have also highlighted the development of SJS in patients treated with a combination of clobazam, lamotrigine (B1674446), and valproic acid. nih.govnih.gov Lamotrigine itself carries a high risk for SJS/TEN. pharmgkb.org While a direct causal link to this compound alone is difficult to establish in these polytherapy scenarios, drug-drug interactions may play a role. nih.gov For instance, valproic acid can inhibit the metabolism of other drugs, potentially leading to higher concentrations of the offending agent.
The underlying mechanism for these drug-induced hypersensitivity reactions is immunological, involving a T-cell mediated cytotoxic response against keratinocytes. frontiersin.org It is crucial for clinicians to be aware of the increased risk of these severe skin reactions when using clobazam, the parent compound of this compound, in combination with other high-risk AEDs.
Viii. Analytical Methodologies for Norclobazam in Biological Matrices
Sample Preparation and Extraction Procedures
Solid-Phase Extraction (SPE)experimentjournal.com
Solid-Phase Extraction (SPE) is a widely employed sample preparation technique for the isolation and purification of Norclobazam from complex biological matrices such as plasma and serum. This technique leverages the differential affinities of analytes and matrix components for a solid sorbent and a liquid mobile phase. SPE is favored for its ability to yield cleaner sample extracts compared to other methods like protein precipitation, which is crucial for minimizing matrix effects and enhancing the sensitivity and accuracy of subsequent chromatographic analysis. mdpi.com
In the context of benzodiazepine (B76468) analysis, including this compound, SPE has been successfully integrated into various bioanalytical workflows, often preceding LC-MS/MS detection. For instance, methods for determining clobazam and N-desmethylclobazam in plasma have utilized SPE as a sample preparation step. nih.govresearchgate.net Polymeric reversed-phase sorbents, such as Strata-X, have been reported to be effective in SPE procedures, leading to purer sample extracts. mdpi.com The application of SPE is particularly valuable when dealing with limited sample volumes, such as in neonatal pharmacokinetic analyses, where it has demonstrated acceptable levels of accuracy and precision. mdpi.com
QuEChERS Techniquebioanalyticalresearch.com
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) technique, initially developed for pesticide residue analysis in food, has been increasingly adapted for the extraction of drugs, including benzodiazepines like this compound, from diverse biological matrices such as blood and urine. scispace.compandawainstitute.com This method involves a two-step process: an initial extraction with an organic solvent, followed by a "clean-up" step using dispersive SPE (dSPE) with various sorbents to remove matrix interferences. pandawainstitute.com
The QuEChERS technique has been shown to enhance the recoveries of benzodiazepines from complex biological samples, including those with high protein and fatty acid content, which can pose significant challenges for extraction. scispace.comuantwerpen.be However, while QuEChERS offers advantages in terms of speed and simplicity, some studies have reported varying experiences with its effectiveness for benzodiazepine extraction, with some laboratories opting to discard it due to suboptimal performance in specific contexts. uantwerpen.be Despite these occasional challenges, its adaptability and efficiency make it a notable technique in bioanalytical sample preparation for this compound.
Method Validation Parameters for Bioanalytical Studiesexperimentjournal.comnih.gov
Bioanalytical method validation is an essential process to ensure that an analytical method is reliable and suitable for its intended purpose, particularly for quantifying analytes like this compound in biological matrices. This validation typically adheres to guidelines set by regulatory bodies such as the Clinical Laboratory Standards Institute (CLSI), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH). nih.govmdpi.comnih.goveuropa.euich.org Key validation parameters assessed include linearity, precision, sensitivity, matrix effects, interferences, recovery, and reproducibility. nih.govich.org
Linearity and Calibration Rangeexperimentjournal.comnih.gov
Linearity assesses the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a defined range. The calibration range defines the lowest and highest concentrations of the analyte that can be accurately and precisely measured by the method. For this compound (N-CLB/NDMCLB) in human plasma, various studies have established specific linear ranges.
For instance, one LC-MS/MS method reported a linear calibration curve for N-CLB over a concentration range of 200–10,000 ng/mL. This method demonstrated a strong linear regression with 1/x weighting, yielding a coefficient of determination (R²) greater than 0.990. nih.govresearchgate.net Another high-performance liquid chromatography (HPLC) method for N-desmethylclobazam (NDMCLB) in human plasma established linearity over a range of 200–3000 ng/mL, also with an r² value exceeding 0.99. mdpi.com The use of weighting factors, such as 1/x or 1/x², is common in bioanalytical calibration curves to account for heteroscedasticity, where the variability of the response changes with concentration. nih.govlcms.cz
Table 1: Reported Linearity and Calibration Ranges for this compound
| Analyte (Synonym) | Matrix | Analytical Technique | Calibration Range (ng/mL) | Regression Weighting | R² / r² | Source |
| This compound (N-CLB) | Human Plasma | LC-MS/MS | 200–10,000 | 1/x | > 0.990 | nih.govresearchgate.net |
| This compound (NDMCLB) | Human Plasma | HPLC/UV | 200–3000 | Not specified | > 0.99 | mdpi.com |
Precision and Sensitivity (LOD, LOQ)nih.gov
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions, typically expressed as coefficient of variation (CV) or relative standard deviation (RSD). Sensitivity, on the other hand, describes the lowest concentration of an analyte that can be reliably detected and quantified. This is typically characterized by the Limit of Detection (LOD) and the Limit of Quantification (LOQ). bioanalyticalresearch.comnih.govloesungsfabrik.de
The LOD is the lowest concentration of an analyte that can be detected, but not necessarily quantified, and is often determined by a signal-to-noise (S/N) ratio of at least 2:1 or 3:1. lcms.czloesungsfabrik.de The LOQ is the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy, commonly defined by an S/N ratio of at least 10:1. lcms.czloesungsfabrik.de
For this compound (N-CLB/NDMCLB), specific sensitivity and precision data have been reported:
An LC-MS/MS method for N-CLB in human plasma reported a Lower Limit of Quantification (LLOQ) of 200 ng/mL, demonstrating good accuracy and precision at this level. nih.govresearchgate.net
For N-desmethylclobazam (NDMCLB), an HPLC method showed intra-day and inter-day precision with a coefficient of variation (CV) of less than 6%. mdpi.com
Table 2: Reported Sensitivity and Precision for this compound
| Analyte (Synonym) | Matrix | Analytical Technique | LLOQ (ng/mL) | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (% of Expected) | Source |
| This compound (N-CLB) | Human Plasma | LC-MS/MS | 200 | Not specified | Not specified | 90-100 | nih.govresearchgate.net |
| This compound (NDMCLB) | Human Plasma | HPLC/UV | Not specified | < 6 | < 6 | Within ±10 | mdpi.com |
Matrix Effects and Interferencesexperimentjournal.comresearchgate.net
Matrix effects refer to the alteration of an analyte's signal (either suppression or enhancement) due to co-eluting endogenous or exogenous components present in the biological matrix. These effects can significantly impact the accuracy and reliability of quantitative measurements. stanford.edu Assessing matrix effects is a crucial part of bioanalytical method validation, typically involving the analysis of blank matrix samples from multiple sources to identify and minimize potential interferences. stanford.edu Techniques like post-column infusion are often employed to ascertain matrix interference. ijpsr.com
For this compound, studies have specifically evaluated matrix effects. Some research indicates that for N-CLB, no significant suppression or enhancement areas were observed within the retention time window, suggesting that matrix effect was not a concern for its quantification in human plasma using LC-MS/MS. nih.govlongdom.org However, the impact of matrix effects can vary depending on the specific analytical method and the biological matrix used, and thorough evaluation remains essential. Potential interferences from structurally similar compounds, unstable metabolites, or internal standards must also be rigorously assessed to ensure method specificity. stanford.edu
Recovery and Reproducibilitynih.gov
Recovery, also known as extraction efficiency, quantifies the amount of analyte that is extracted from the biological matrix during the sample preparation process, reported as a percentage of the known amount carried through the method. While 100% recovery is ideal, it is not always necessary; the key is that the recovery is consistent and reproducible across the calibration range (low, mid, and high concentrations) for both the analyte and the internal standard. stanford.edufda.gov
Reproducibility, in the context of bioanalytical method validation, refers to the precision of the method when performed under the same operating conditions over a short period of time, or more broadly, the precision between different laboratories. fda.gov
For this compound (N-desmethylclobazam/NDMCLB) and related compounds, reported recovery values demonstrate the efficiency of extraction procedures:
Extraction recoveries for analytes including NDMCLB have been reported to range from 73% to 108%. researchgate.net
For clobazam (the parent drug) and its internal standard, mean extraction recoveries higher than 96.4% and 103.3%, respectively, have been achieved, indicating robust extraction for related benzodiazepines. ijpsr.com
Bioanalytical methods for this compound are expected to demonstrate good reproducibility, ensuring consistent results over time and across different analytical runs. nih.gov
Ix. Future Directions and Emerging Research Avenues for Norclobazam
Elucidation of Subunit-Specific GABAA Receptor Interactions
Gamma-aminobutyric acid type A (GABAA) receptors, the main inhibitory neurotransmitter receptors in the brain, are composed of five protein subunits. droracle.ai The specific combination of these subunits (e.g., α, β, γ) determines the receptor's pharmacological properties. droracle.ai Benzodiazepines like norclobazam exert their effects by binding to an allosteric site at the interface of the α and γ subunits. clinicaltrials.gov
Emerging research aims to clarify the precise interactions of this compound with different GABAA receptor subunit compositions. This is significant because different subunits are associated with distinct clinical effects. For instance, the α1 subunit is linked to sedative effects, while the α2 subunit is believed to mediate anxiolytic and anticonvulsant actions without causing sedation. nih.govaesnet.orgsemanticscholar.org
Studies have shown that both clobazam and this compound exhibit a greater binding affinity for GABAA receptors containing the α2 subunit compared to those with the α1 subunit. nih.govaesnet.orgsemanticscholar.org This contrasts with other benzodiazepines like clonazepam, which does not show a significant difference in affinity between α1- and α2-containing receptors. nih.govaesnet.org A deeper understanding of these subunit-specific interactions could pave the way for developing more targeted therapies with improved efficacy and fewer side effects.
| Compound | Relative Affinity for α2 vs. α1 Subunits | Primary Associated Effects |
|---|---|---|
| This compound | Significantly Greater for α2 | Anticonvulsant, Anxiolytic |
| Clobazam | Significantly Greater for α2 | Anticonvulsant, Anxiolytic |
| Clonazepam | Similar for α1 and α2 | Anticonvulsant, Sedative |
| Zolpidem | High Preference for α1 | Hypnotic/Sedative |
Advanced Studies on Relative Pharmacodynamic Activity Compared to Clobazam
While this compound is the major active metabolite of clobazam, its pharmacodynamic profile is not identical to the parent drug. During chronic therapy, this compound concentrations in the blood are typically 8 to 20 times higher than those of clobazam. clinicaltrials.gov This suggests that the long-term therapeutic effects of clobazam are largely attributable to this compound. clinicaltrials.gov
This compound has a considerably longer half-life (around 71-82 hours) compared to clobazam (36-42 hours), leading to its accumulation in the body over time. nih.gov It can take up to three weeks for this compound to reach a steady-state concentration in the blood, whereas clobazam reaches this state within a week. nih.gov
Further research is needed to fully characterize the relative potencies and efficacies of this compound and clobazam at the GABAA receptor. Some studies suggest that this compound has a relative potency ranging from one-fifth to approximately equal to that of clobazam. nih.gov A more precise understanding of these differences will help in interpreting clinical outcomes and optimizing treatment regimens.
| Parameter | Clobazam | This compound |
|---|---|---|
| Half-life | 36-42 hours | 71-82 hours |
| Time to Steady State | ~1 week | Up to 3 weeks |
| Therapeutic Serum Concentration Ratio (Metabolite:Parent Drug) | This compound concentrations are 3-5 times higher than clobazam at therapeutic doses. |
Comprehensive Pharmacogenetic Profiling and Clinical Impact
The metabolism of this compound is significantly influenced by genetic variations in the cytochrome P450 enzyme system, particularly CYP2C19. clinicaltrials.govnih.gov this compound is primarily metabolized by CYP2C19. clinicaltrials.gov Individuals with genetic polymorphisms that result in reduced or absent CYP2C19 activity, known as "poor metabolizers," have significantly higher plasma levels of this compound. clinicaltrials.govnih.gov
These elevated concentrations can increase the risk of adverse effects. clinicaltrials.govnih.gov In poor metabolizers, this compound levels can be more than seven times higher than in individuals with normal CYP2C19 function ("extensive metabolizers"). nih.gov This has led to recommendations for lower starting doses of clobazam in patients known to be CYP2C19 poor metabolizers. clinicaltrials.gov
The frequency of CYP2C19 poor metabolizer genotypes varies among different ethnic populations, being more common in individuals of East Asian and Oceanian descent. nih.govnih.gov Comprehensive pharmacogenetic profiling can help identify patients at risk for altered this compound metabolism, allowing for more individualized and safer dosing strategies. nih.gov Research has also indicated that polymorphisms in the P450 oxidoreductase (POR) gene, specifically the POR*28 allele, can affect the clearance of clobazam. gene2rx.com
| CYP2C19 Phenotype | Effect on this compound Metabolism | Clinical Implication |
|---|---|---|
| Poor Metabolizer | Significantly reduced clearance, leading to higher plasma concentrations | Increased risk of adverse effects, may require lower doses |
| Intermediate Metabolizer | Reduced clearance compared to normal metabolizers | May require dose adjustments |
| Normal (Extensive) Metabolizer | Normal clearance | Standard dosing is generally appropriate |
| Ultrarapid Metabolizer | Increased clearance, leading to lower plasma concentrations | May experience reduced efficacy at standard doses |
Exploration of Novel Therapeutic Applications Beyond Epilepsy
While clobazam is primarily recognized for its use in epilepsy, its anxiolytic properties have also been established. nih.gov Given that this compound is the major active metabolite and persists in the body for a longer duration, it significantly contributes to the anxiolytic effects of the parent drug. clinicaltrials.govnih.gov
Clobazam has been shown to be effective in treating various anxiety disorders. nih.gov Studies have indicated that clobazam's efficacy in treating anxiety is comparable to that of other benzodiazepines like diazepam. nih.gov The anxiolytic effects of clobazam, and by extension this compound, are attributed to their action on GABAA receptors.
Future research could explore the potential of this compound, either as a metabolite of clobazam or as a standalone agent, in treating specific anxiety disorders or other conditions where GABAergic modulation is beneficial. The distinct pharmacodynamic profile of this compound, particularly its preferential binding to α2-containing GABAA receptors, may offer a therapeutic advantage in treating anxiety with a potentially lower risk of sedation compared to other benzodiazepines. nih.govaesnet.orgsemanticscholar.org
Development of Personalized Medicine Strategies Based on this compound Pharmacokinetics
The significant interindividual variability in this compound plasma concentrations, largely due to genetic factors, highlights the need for personalized medicine approaches. By integrating a patient's pharmacogenetic data (e.g., CYP2C19 genotype) with pharmacokinetic modeling, it may be possible to predict their individual this compound exposure and tailor dosing accordingly.
Population pharmacokinetic (PPK) models are being developed to quantify the influence of factors like body weight and CYP2C19 genotype on the clearance of clobazam and this compound in different patient populations, including children. These models can help in devising individualized dosing regimens to achieve optimal therapeutic outcomes while minimizing the risk of adverse effects.
For patients identified as CYP2C19 poor metabolizers, therapeutic drug monitoring of this compound concentrations could be a valuable tool to guide dose adjustments and ensure safe and effective treatment. The development of such personalized medicine strategies, combining pharmacogenetic testing and pharmacokinetic modeling, represents a key future direction in optimizing therapy with clobazam and leveraging the therapeutic potential of this compound.
Q & A
Q. What analytical methods are recommended for quantifying norclobazam and its metabolites in biological samples?
Reverse-phase high-performance liquid chromatography (HPLC) with automated solid-phase extraction (SPE) is a validated method for detecting this compound and its parent compound, clobazam, in serum or plasma. This approach ensures high sensitivity and specificity, with detection limits suitable for therapeutic monitoring (e.g., clobazam: 30–300 ng/ml; this compound: 300–3000 ng/ml) . For advanced quantification, tandem mass spectrometry (LC-MS/MS) is preferred due to its ability to differentiate structurally similar benzodiazepines and metabolites in complex matrices .
Q. How should researchers establish reference ranges for this compound in diverse populations?
Reference ranges must account for variables such as age, renal/hepatic function, and co-administered drugs. For example, therapeutic ranges for this compound (300–3000 ng/ml) are based on clinical studies in epilepsy patients, but adjustments may be needed for pediatric or geriatric cohorts due to metabolic differences. Cross-sectional studies with stratified sampling are recommended to validate population-specific thresholds .
Q. What experimental design considerations are critical for pharmacokinetic (PK) studies of this compound?
PK studies should include longitudinal sampling to capture metabolite accumulation (e.g., this compound’s half-life of 36–48 hours). Robust inclusion criteria—such as controlling for cytochrome P450 2C19 (CYP2C19) polymorphisms—are essential to minimize variability in metabolic rates. Randomized crossover designs can isolate drug-drug interaction effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?
Discrepancies may arise from differences in receptor subunit selectivity (e.g., α3β3γ2L vs. α1-containing GABAA receptors) or metabolite activity. In vitro electrophysiological assays using recombinant receptors can clarify subunit-specific effects, while PK/PD modeling can reconcile clinical PK data with observed efficacy . Systematic reviews with meta-regression are also critical to contextualize confounding variables .
Q. What methodologies optimize the study of this compound’s interactions with CYP450 inhibitors like stiripentol?
Co-administration studies should employ therapeutic drug monitoring (TDM) to track this compound levels, as stiripentol inhibits CYP3A4 and CYP2C19, prolonging this compound exposure. In vitro microsomal assays can quantify enzyme inhibition kinetics, while population PK models can predict dose adjustments for polytherapy regimens .
Q. How do researchers address this compound’s variable neurobehavioral effects in preclinical models?
Species-specific metabolic differences (e.g., rodent vs. primate CYP activity) necessitate careful model selection. Behavioral assays (e.g., pentylenetetrazole-induced seizures) should be paired with cerebrospinal fluid (CSF) sampling to correlate drug concentrations with efficacy. Conditional knockout models of GABAA subunits may further elucidate mechanism-based variability .
Q. What strategies mitigate bias in retrospective studies analyzing this compound’s long-term safety?
Propensity score matching can balance covariates (e.g., comorbid conditions, concomitant medications) in observational datasets. Sensitivity analyses should assess confounding by indication, while toxicokinetic models can differentiate dose-dependent adverse effects (e.g., sedation) from idiosyncratic reactions .
Data Analysis & Interpretation
Q. How should researchers analyze conflicting data on this compound’s abuse potential compared to other benzodiazepines?
Comparative studies must standardize outcome measures (e.g., self-administration rates in animal models, withdrawal severity scores). Meta-analyses should stratify results by dose, duration, and patient demographics. In vitro receptor binding assays (e.g., α1 vs. α3 subunit affinity) provide mechanistic insights into abuse liability .
Q. What statistical approaches are suitable for detecting this compound’s neurodevelopmental effects in pediatric cohorts?
Mixed-effects models can account for repeated measures and growth-related variability. Biomarker panels (e.g., EEG spectral analysis, serum BDNF levels) enhance sensitivity to subtle cognitive changes. Longitudinal designs with matched controls are critical to isolate drug effects from developmental confounders .
Ethical & Methodological Compliance
Q. How do researchers ensure ethical rigor in studies involving vulnerable populations (e.g., epilepsy patients)?
Protocols must include informed consent frameworks tailored to cognitive impairments. Independent data safety monitoring boards (DSMBs) should review adverse events. Multi-center collaborations enhance recruitment while adhering to regional IRB standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
